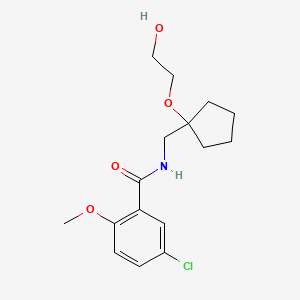

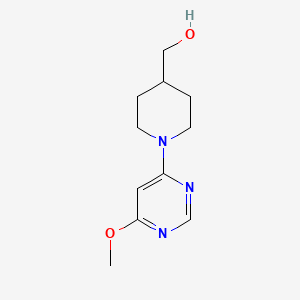

![molecular formula C16H17N5O3 B2593117 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 919866-37-8](/img/structure/B2593117.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold Pyrazolo[3,4-d]pyrimidine scaffolds, including compounds like N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide, have been extensively studied for their broad range of medicinal properties. Research has highlighted their application in developing drug candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The significance of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery is underscored by structure-activity relationship (SAR) studies, which have facilitated the development of lead compounds for various disease targets. This scaffold continues to be a focal point for medicinal chemists aiming to exploit its potential in drug development further Cherukupalli et al., 2017.

Advances in Pyrazole Heterocycles Synthesis Pyrazole moieties, integral to compounds like this compound, play a crucial role in the development of biologically active compounds. They serve as pharmacophores in various synthetic and medicinal chemistry applications. Pyrazoles have been found to exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their synthesis often involves condensation followed by cyclization or multicomponent reactions (MCR), showcasing their versatility as synthons in organic synthesis Dar & Shamsuzzaman, 2015.

Hybrid Catalysts in Pyranopyrimidine Synthesis The synthesis of pyranopyrimidine scaffolds, related to the compound of interest, highlights the application of hybrid catalysts in developing potential lead molecules for the pharmaceutical industry. These scaffolds have been intensively investigated for their broad applicability and bioavailability. The use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyranopyrimidines underscores the innovative approaches to developing new drug candidates Parmar et al., 2023.

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds Compounds featuring the 1,3,4-oxadiazole ring, similar in complexity to this compound, demonstrate a wide array of bioactivities due to their effective binding with different enzymes and receptors. The therapeutic potential of 1,3,4-oxadiazole derivatives in treating various ailments emphasizes the ongoing interest in exploring these structures for medicinal applications Verma et al., 2019.

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-4-5-12(6-11(10)2)21-15-13(7-18-21)16(23)20(9-17-15)19-14(22)8-24-3/h4-7,9H,8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALPXQAKOHYRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)

![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)